molecular formula C10H13N B031075 2,3,4,5-Tetrahydro-1H-benzo[b]azepine CAS No. 1701-57-1

2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Número de catálogo: B031075
Número CAS: 1701-57-1
Peso molecular: 147.22 g/mol
Clave InChI: MZBVNYACSSGXID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that features a seven-membered ring containing one nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine can be achieved through various methods. One common approach involves the Dieckmann condensation to prepare 1H-benzo[b]azepin-5-ones, followed by reductive amination of the ketone . Other methods include the Beckmann rearrangement, the Mitsunobu reaction, reductive ring opening of aza-bridged azepines, and ring-closing metathesis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Reductive Ring-Expansion Reactions

This compound undergoes reductive ring-expansion with diisobutylaluminum hydride (DIBALH) to form bicyclic or tricyclic nitrogen-containing heterocycles. The reaction proceeds via a stepwise mechanism involving a phenonium cation intermediate, as confirmed by density functional theory (DFT) studies .

Reagents/ConditionsProducts FormedYieldKey Features
DIBALH, THF, 0°C → reflux1,2,3,4,5,6-Hexahydrobenz[b]azocine, 5,6-dihydrophenanthridine60-85%Regioselective migration of electron-rich groups
DIBALH, aromatic ketoximes2,3,4,5-Tetrahydrobenzo[b][1,4]thiazepine, benzothieno-fused azepines70-92%Tolerance for sulfur-containing analogs

N-Alkylation and Acylation

The secondary amine in the azepine ring undergoes alkylation or acylation to generate derivatives for drug discovery. For example:

  • Alkylation with 2-(3-chloropropyl)benzo[d]thiazole under K₂CO₃/KI yields D₁ receptor-targeted analogs .
  • Acylation with sulfonyl chlorides (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) produces sulfonamide derivatives in 85% yield .

Oxidation and Hydroxylation

Selective oxidation at the benzylic position generates hydroxylated derivatives:

Reagents/ConditionsProducts FormedApplicationSource
mCPBA, CH₂Cl₂, 0°C → RT5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-onePrecursor for M₃ receptor antagonists
O₂, Pd(OAc)₂, DMF8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepineImproved metabolic stability

Suzuki and Buchwald-Hartwig Cross-Couplings

Palladium-catalyzed cross-couplings enable aryl functionalization:

  • Suzuki coupling with aryl boronic acids introduces substituents at the 7-position .
  • Buchwald-Hartwig amination forms C–N bonds for GPCR-targeted libraries .
SubstrateCoupling PartnerCatalyst SystemYield
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepinePhenylboronic acidPd(PPh₃)₄, K₂CO₃78%

Fluoroalkylative Cyclization

A nickel-catalyzed cascade reaction with fluorinated alkenes produces analogs with trifluoromethyl or difluoroethyl groups :

Starting MaterialReagents/ConditionsProductYield
2-(Allylamino)benzaldehydeNiCl₂, B₂(OH)₄, DMF, 80°CCF₃- or CHF₂-substituted benzazepines65-82%

Sulfochlorination and Sulfonamide Formation

Regioselective sulfochlorination at the 7-position enables sulfonamide derivatization :

Reaction StepReagents/ConditionsProductYield
SulfochlorinationClSO₃H, CH₂Cl₂, 0°C7-Chlorosulfonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine90%
Sulfonamide formationAmines, Et₃N, RT7-Sulfamoyl derivatives75-88%

Reductive Amination and Ketone Reduction

  • Reductive amination of ketones (e.g., 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one) with LiAlH₄ yields saturated azepines .
  • Ketone reduction using NaBH₄ or LiAlH₄ converts carbonyl groups to alcohols or methylene groups .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2,3,4,5-Tetrahydro-1H-benzo[b]azepine can be synthesized through a multi-step process involving the reaction of 1-tetralone with hydroxylamine to form an oxime, followed by ring expansion and reduction to yield the target compound. This method has been optimized for industrial production, making it accessible for further research and application in pharmaceuticals .

2.1. Antitumor Activity

Recent studies have highlighted the potential of this compound derivatives as PARP-1 inhibitors. These inhibitors are crucial in cancer treatment due to their ability to induce synthetic lethality in tumor cells. For instance, a derivative identified as compound 11b demonstrated strong inhibitory activity against A549 lung cancer cells with an IC50 value of 1.95 µM. Furthermore, it showed favorable pharmacokinetic properties similar to existing drugs like rucaparib .

2.2. Neurological Applications

Another significant area of research involves the development of selective inhibitors for human neuronal nitric oxide synthase (nNOS). Compounds derived from this compound have been shown to exhibit potent inhibition of nNOS, which is implicated in neuropathic pain conditions. One specific derivative was evaluated in an in vivo model for neuropathic pain and exhibited promising results .

Safety and Efficacy Studies

Safety pharmacology studies have been conducted to assess the potential side effects of these compounds. For instance, the hERG K(+) channel inhibition assay indicated minimal activity at various receptors and ion channels, suggesting a favorable safety profile for some derivatives .

Comparative Analysis of Derivatives

The following table summarizes key characteristics and pharmacological activities of selected derivatives of this compound:

CompoundActivityIC50 (µM)Selectivity IndexNotes
Compound 11bPARP-1 Inhibitor19.24 (PARP-1)15.38 (HPAEpiC)Induces apoptosis in A549 cells
Compound 17nNOS InhibitorN/AN/AEffective in neuropathic pain model
RucaparibPARP-1 Inhibitor0.5 (approx.)N/AEstablished clinical use

Mecanismo De Acción

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as the 5HT2C receptor. By binding to this receptor, the compound can modulate neurotransmitter release and influence various physiological processes. Additionally, its ability to inhibit histone H3 phosphorylation suggests a role in regulating gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[b]azepine is unique due to its specific structural configuration and its ability to act as an agonist of the 5HT2C receptor. This distinguishes it from other benzazepine derivatives, which may have different receptor affinities and biological activities .

Actividad Biológica

2,3,4,5-Tetrahydro-1H-benzo[b]azepine (THBA) is a heterocyclic compound belonging to the class of azepines, which are seven-membered nitrogen-containing rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H13NC_{10}H_{13}N with a molecular weight of approximately 147.22 g/mol. The structure consists of a saturated azepine ring fused to a benzene ring, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that THBA exhibits antimicrobial activity. A study highlighted the potential of THBA derivatives in combating various microbial strains. The presence of functional groups in the derivatives can enhance their efficacy against pathogens.

Anticancer Activity

THBA has been investigated for its anticancer properties. A novel class of 1,7-disubstituted THBA derivatives was synthesized and evaluated as inhibitors of human nitric oxide synthase (NOS). Among these derivatives, some demonstrated significant inhibitory activity against neuronal NOS, suggesting potential applications in treating neuropathic pain associated with cancer .

Table 1: Summary of Biological Activities of THBA Derivatives

Activity TypeObservationsReferences
AntimicrobialEffective against various microbial strains
AnticancerInhibitory effects on human NOS; potential for neuropathic pain treatment
Enzyme InhibitionSelective inhibitors identified

The mechanisms by which THBA exerts its biological effects are multifaceted:

  • Interaction with Enzymes : THBA and its derivatives can interact with specific enzymes such as NOS. The inhibition of NOS has implications for conditions like neuropathic pain and other inflammatory diseases .
  • Bioreduction : The compound may undergo bioreduction processes that lead to reactive intermediates capable of interacting with cellular components.
  • Cellular Pathway Modulation : THBA's interaction with various receptors can modulate cellular pathways, influencing cell survival and proliferation .

Case Studies

  • Neuropathic Pain Model : In vivo studies demonstrated that one selective nNOS inhibitor derived from THBA significantly reduced pain behaviors in a spinal nerve ligation model. This highlights the therapeutic potential of THBA derivatives in managing chronic pain conditions .
  • Antimicrobial Efficacy : A study reported the synthesis and evaluation of several THBA derivatives against bacterial strains. The results indicated that modifications at specific positions on the azepine ring could enhance antimicrobial activity significantly.

Propiedades

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7,11H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBVNYACSSGXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341888
Record name 2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-57-1
Record name 2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1-benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1,3,4,5-tetrahydrobenzo[b]azepin-2-one (12.9 g, 80.0 mmol) in 720 mL of tetrahydrofuran was added 80 mL of lithium aluminum hydride (1 M solution in tetrahydrofuran). The reaction mixture was stirred at reflux for 3 hours and cooled to 0° C. The reaction was quenched by the sequential addition of 3 mL of water, 3 mL of 15% sodium hydroxide, and 9 mL of water. The mixture was filtered through Celite and the filter cake rinsed with ethyl acetate. The filtrate was concentrated under reduced pressure to provide 10.0 g (85%) of the desired compound as an orange solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

Add 80 mL of lithium aluminum hydride (1 M solution in tetrahydrofuran) to a solution of 1,3,4,5-tetrahydrobenzo-[b]azepin-2-one (12.9 g, 80.0 mmol) in 720 mL of tetrahydro-furan. Stir the reaction mixture at reflux for 3 hours and cool to 0° C. Quench the reaction by the sequential addition of 3 mL of water, 3 mL of 15% sodium hydroxide, and 9 mL of water. Filter the resulting suspension through Celite and rinse the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to provide the desired compound as an orange solid (10.0 g, 85%).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (2.71 g, 16.7 mmol) in THF (40 mL) was added dropwise to a suspension of LAH (1.27 g, 33.4 mmol) in ether (150 mL) at room temperature. The mixture was refluxed for 16 h. Saturated Rochelle's salt solution (15 mL) was added to the mixture cooled with an ice-water bath. The mixture was stirred for 2 hrs and the two layers were separated. The aqueous layer was extracted with ether (2×25 mL). The combined organic layer was dried (Na2SO4), concentrated in vacuo and flash column chromatography (EtOAc:hexane/3:7) gave 2,3,4,5-tetrahydro-1H-1-benzazepine (2.40 g, 98%) as a yellow liquid. 1H NMR (CDCl3, 300 MHz) δ1.58-1.70 (m, 2H), 1.72-1.86 (m, 2H), 2.72-2.82 (m, 2H), 3.00-3.10 (m, 2H), 3.78 (br, 1H), 6.74 (dd, J=1.1, 7.7 Hz, 1H), 6.82 (td, J=7.3, 1.1 Hz, 1H), 7.04 (td, J=7.5, 1.5 Hz, 1H), 7.11 (d, J=7.4 Hz, 1H) ppm.
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.